molecular formula C11H15F2NO4 B12433622 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid CAS No. 1258639-92-7

2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

Cat. No.: B12433622
CAS No.: 1258639-92-7
M. Wt: 263.24 g/mol
InChI Key: GGOJQCIRCNAMQU-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[310]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the azabicyclo[3.1.0]hexane core. This can be achieved through a cyclization reaction, often using a suitable amine and a cyclizing agent under controlled conditions.

    Introduction of the difluoro substituents: The difluoro groups are introduced via a fluorination reaction. This step may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Protection with tert-butoxycarbonyl group: The final step involves the protection of the amine group with a tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Deprotection agents: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected amine: Removal of the tert-butoxycarbonyl group yields the free amine.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug candidates.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The difluoro groups and the bicyclic structure contribute to its binding affinity and specificity for certain enzymes and receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine, allowing for further chemical modifications .

Properties

CAS No.

1258639-92-7

Molecular Formula

C11H15F2NO4

Molecular Weight

263.24 g/mol

IUPAC Name

6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

InChI

InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5(8(15)16)6-7(14)11(6,12)13/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

GGOJQCIRCNAMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2(F)F)C(=O)O

Origin of Product

United States

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